molecular formula C19H13ClO3 B5526731 3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5526731
M. Wt: 324.8 g/mol
InChI Key: UFJVVFFKQIOFJU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by its fused ring structure, which includes a furan ring and a chromene ring. The presence of a 4-chlorophenyl group and two methyl groups at positions 5 and 6 adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chlorobenzaldehyde, the compound can be synthesized through a series of reactions including aldol condensation, cyclization, and oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one
  • 3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both the 4-chlorophenyl group and the dimethyl groups at positions 5 and 6. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3/c1-10-11(2)19(21)23-18-8-17-15(7-14(10)18)16(9-22-17)12-3-5-13(20)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJVVFFKQIOFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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